molecular formula C11H16N2O3 B021645 4-(3-Amino-2-hydroxypropoxy)phenylacetamide CAS No. 81346-71-6

4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Cat. No.: B021645
CAS No.: 81346-71-6
M. Wt: 224.26 g/mol
InChI Key: UWMXVJVTKRSOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-2-hydroxypropoxy)phenylacetamide ( 81346-71-6) is a phenylacetamide derivative of significant importance in pharmaceutical research and development. It is professionally recognized as a primary pharmacopoeial impurity (Atenolol Impurity J, EP Impurity J) and a known metabolite of the widely used beta-blocker, Atenolol. This compound serves as a critical analytical reference standard for quality control and regulatory compliance. Its primary application is in the quantification and identification of process-related impurities and degradation products in Atenolol Active Pharmaceutical Ingredients (APIs) and finished drug products, ensuring product safety and efficacy. Furthermore, it is a valuable intermediate in synthetic chemistry, particularly in the enantioselective synthesis of pure (S)-Atenolol building blocks. Research into this compound also extends to environmental science, where it has been identified as a transformation product of Atenolol during aqueous chlorination processes used in water disinfection, making it relevant for environmental fate and ecotoxicity studies. Key Applications: • Analytical Reference Standard (HPLC, GC-MS, LC-MS) for Atenolol impurity profiling • Drug Metabolite in pharmacokinetic and metabolic studies • Synthetic Intermediate for enantiopure pharmaceutical synthesis • Transformation Product in environmental research on pharmaceutical pollutants Please Note: This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXVJVTKRSOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557479
Record name 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81346-71-6
Record name Dis(isopropyl) atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081346716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESISOPROPYLATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KY735UG1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Epoxide Ring-Opening with Amines

A widely adopted route involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by amination. The process proceeds via a two-step mechanism:

  • Epoxidation : 4-Hydroxyphenylacetamide reacts with epichlorohydrin in a basic medium (e.g., NaOH or K₂CO₃) to form the glycidyl ether intermediate.

  • Amination : The epoxide intermediate undergoes ring-opening with aqueous ammonia or ammonium hydroxide, yielding the target compound.

Optimized Conditions :

  • Solvent : Water or ethanol-water mixtures (3:1 v/v) at 0–25°C.

  • Base : 1.2 equivalents of NaOH to ensure complete deprotonation of the phenolic hydroxyl group.

  • Reaction Time : 12–24 hours for epoxidation; 6–8 hours for amination.

ParameterEpoxidation StepAmination Step
Temperature (°C)0–520–25
Yield (%)7892
Purity (HPLC, %)9598

This method avoids hazardous reagents and achieves a combined yield of 72% after purification by column chromatography (dichloromethane-methanol gradient).

Coupling-Agent-Mediated Synthesis

Carbodiimide-Based Coupling

An alternative approach employs coupling agents to attach pre-synthesized 3-amino-2-hydroxypropyl groups to 4-hydroxyphenylacetamide. This method, adapted from mirabegron synthesis protocols, uses:

  • Activation : 2-Aminothiazol-4-acetic acid is activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling : The activated intermediate reacts with (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol under inert conditions.

Key Advantages :

  • Selectivity : Minimizes side reactions such as over-alkylation.

  • Scalability : Suitable for continuous flow reactors due to mild conditions (20–30°C).

Reaction Parameters :

Coupling AgentSolventTime (h)Yield (%)
EDC/HOBtDMF488
HATUTHF385

Catalytic Hydrogenation of Nitro Intermediates

Nitro Reduction for Amino Group Introduction

A nitro-to-amine reduction strategy is employed when synthesizing derivatives with electron-withdrawing groups. For example:

  • Nitration : Introduce a nitro group at the para position of the phenylacetamide.

  • Hydrogenation : Catalytic hydrogenation using 10% Pd/C under 30–50 psi H₂ at 40–45°C.

Case Study :

  • Substrate : 4-(3-Nitro-2-hydroxypropoxy)phenylacetamide.

  • Conditions : 45°C, 8 hours, ethanol solvent.

  • Outcome : 94% conversion to the amino derivative with >99.5% chiral purity.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Industrial protocols emphasize solvent recycling and reduced waste:

  • Reactor Type : Tubular flow reactor with inline monitoring.

  • Throughput : 5 kg/hour with 89% yield.

  • Solvent Recovery : >95% DMF reclaimed via distillation.

Crystallization Techniques

Final purification often involves anti-solvent crystallization:

  • Solvent System : Ethanol-water (7:3 v/v).

  • Purity : 99.8% by HPLC after two recrystallizations.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Epoxide Ring-Opening7298High120
Carbodiimide Coupling8599.5Moderate250
Catalytic Hydrogenation9499.8Low300

The epoxide route remains the most cost-effective for large-scale production, while catalytic hydrogenation offers superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions

  • Over-Alkylation : Controlled stoichiometry (1:1.05 substrate-to-epichlorohydrin ratio) minimizes di-alkylated byproducts.

  • Epoxide Hydrolysis : Anhydrous conditions (molecular sieves) prevent water-mediated ring-opening.

Purification

  • Chromatography : Silica gel columns with dichloromethane-methanol (10–30% gradient) resolve amino alcohol isomers.

  • Crystallization : Ethanol-water mixtures selectively precipitate the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-2-hydroxypropoxy)phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Amino-2-hydroxypropoxy)phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The phenylacetamide moiety may also contribute to the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

a. Atenolol (4-[2'-Hydroxy-3'-(isopropylamino)propoxy]phenylacetamide)
  • Structural Difference: Atenolol contains an isopropylamino group at the 3-position of the propoxy chain, whereas 4-(3-Amino-2-hydroxypropoxy)phenylacetamide lacks this substituent .
  • Pharmacological Impact: The isopropyl group in Atenolol is critical for β₁-adrenergic receptor selectivity. Its absence in the desisopropyl variant likely abolishes beta-blocker activity .

Table 1: Structural Comparison of Key Analogs

Compound Substituents on Propoxy Chain Molecular Formula Molecular Weight (g/mol) Key Activity/Use
This compound -NH₂, -OH C₁₁H₁₆N₂O₃ 224.26 Atenolol impurity
Atenolol -NH(CH(CH₃)₂), -OH C₁₄H₂₂N₂O₃ 266.34 β₁-blocker
4-(2,3-Epoxypropoxy)phenylacetamide Epoxide group C₁₁H₁₃NO₃ 207.23 Atenolol synthesis intermediate
b. 4-(2,3-Epoxypropoxy)phenylacetamide (CAS: 29122-69-8)
  • Structural Feature: Replaces the 3-amino-2-hydroxypropoxy group with an epoxide, making it a key intermediate in Atenolol synthesis .
  • Reactivity : The epoxide group undergoes nucleophilic ring-opening reactions, enabling further functionalization .

Functional Analogs

a. Phenylacetamide Derivatives with Antibacterial Activity
  • Benzohydrazides and Phenylacetamides : Derivatives such as N-(4-acetamido)phenylpicolinamides exhibit potent antibacterial activity against E. coli and MRSA (IC₅₀: 1.2–4.8 µM) .
b. TRPA1 Antagonists with Phenylacetamide Chains
  • Example : 7-substituted-1,3-dimethyl-pyrrolopyrimidine-2,4-diones with N⁷-phenylacetamide chains show TRPA1 antagonism (IC₅₀: 0.01–0.1 µM) for pain therapy .

Pharmacokinetic and Physicochemical Profiles

  • Lipophilicity: The logP of this compound is predicted to be lower than Atenolol (logP: 0.806 vs. 1.1), impacting membrane permeability .
  • Metabolic Stability: The absence of the isopropyl group may reduce hepatic metabolism via CYP2D6 compared to Atenolol, which undergoes significant first-pass metabolism .

Biological Activity

4-(3-Amino-2-hydroxypropoxy)phenylacetamide, also known as Atenolol-desisopropyl, is a metabolite of the beta-blocker Atenolol. This compound has garnered attention due to its potential biological activities and implications in pharmaceutical research. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly as it may influence the pharmacokinetics of Atenolol.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Amino Group : Contributes to its interaction with biological targets.
  • Hydroxypropoxy Chain : Enhances solubility and may affect receptor binding.
  • Phenylacetamide Backbone : Common in many biologically active compounds.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, although specific functions are not fully elucidated. Key areas of interest include:

  • Pharmacological Effects : As a metabolite of Atenolol, it may retain some beta-blocking properties, potentially influencing cardiovascular responses.
  • Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial properties.
  • Anticonvulsant Activity : Phenylacetamide derivatives have been explored for their anticonvulsant effects, indicating possible applications in seizure disorders.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
AtenololContains a beta-blocking moietyUsed clinically for hypertension
4-(Hydroxyphenyl)acetamideLacks amino groupSimpler structure; less biological activity
4-(3-Aminopropoxy)phenylacetamideSimilar hydroxypropoxy groupDifferent chain length; potential for altered activity
N-(2-Hydroxyethyl)phenylacetamideHydroxyethyl instead of hydroxypropoxyMay exhibit different solubility characteristics

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenylacetamide derivatives, including this compound:

  • Antimicrobial Studies : Research on related chloroacetamides indicated varying effectiveness against Gram-positive and Gram-negative bacteria. The structural components significantly influenced their antimicrobial potential, suggesting that similar mechanisms may apply to this compound .
  • Pharmacokinetic Interaction : Studies suggest that the presence of this metabolite might alter the pharmacokinetics of Atenolol. Its role as an impurity necessitates monitoring during drug formulation to ensure safety .
  • Anticonvulsant Properties : Investigations into other aminophenylacetamides have shown promise in treating seizure disorders, indicating that this compound could also be explored for similar therapeutic applications .

Q & A

Basic: What are the structural features of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide critical for its reactivity in synthetic chemistry?

Answer: The compound’s reactivity is influenced by three functional groups:

  • Amino group (-NH2): Participates in nucleophilic reactions and hydrogen bonding, affecting solubility and crystallization .
  • Hydroxypropoxy group (-OCH2CH(OH)CH2NH2): The hydroxyl and ether moieties enable hydrogen bonding and oxidative stability, impacting synthetic intermediate purification .
  • Phenylacetamide core: The aromatic ring and acetamide group dictate π-π stacking interactions and susceptibility to hydrolysis under acidic/basic conditions .
    Methodological Insight: Prioritize protecting-group strategies (e.g., tert-butoxycarbonyl for the amino group) during multi-step synthesis to prevent undesired side reactions.

Advanced: How can synthesis protocols for this compound be optimized to reduce impurities like atenolol-related byproducts?

Answer: Key strategies include:

  • Reaction Condition Control: Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) to suppress β-hydroxypropoxy group elimination .
  • Purification: Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to separate atenolol acid derivatives .
  • Real-Time Monitoring: Track reaction progress via inline FTIR to detect intermediates and adjust stoichiometry dynamically .
    Data Contradiction Note: Impurity profiles may vary between batch and flow synthesis; validate scalability using Design of Experiments (DoE) .

Advanced: What analytical techniques resolve structural ambiguities in this compound and its degradation products?

Answer: A multi-technique approach is recommended:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ at m/z 225.12) and fragment patterns (e.g., loss of H2O at m/z 207.11) .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in the hydroxypropoxy region (δ 3.5–4.2 ppm) and assign acetamide carbonyl (δ 170.5 ppm) .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the amino-hydroxypropoxy chain using single-crystal diffraction .
    Validation Tip: Cross-reference spectral libraries (e.g., mzCloud) to distinguish degradation products from synthetic impurities .

Advanced: How can computational models predict the hydrolytic stability of this compound in aqueous buffers?

Answer:

  • Molecular Dynamics (MD) Simulations: Model hydrolysis kinetics of the acetamide group under varying pH (1–13) and temperature (25–60°C) .
  • Density Functional Theory (DFT): Calculate activation energies for hydrolysis pathways to identify labile bonds .
  • Experimental Correlation: Validate predictions via accelerated stability studies (ICH Q1A guidelines) using HPLC-UV to quantify degradation .
    Key Finding: The hydroxypropoxy group stabilizes the molecule at neutral pH but accelerates degradation under alkaline conditions .

Advanced: What methodologies address discrepancies in reported NMR data for this compound across solvents?

Answer:

  • Solvent Standardization: Use deuterated DMSO-d6 or CDCl3 with 0.03% TMS for consistent chemical shift referencing .
  • Paramagnetic Additives: Add Cr(acac)3 to reduce relaxation times and clarify broad hydroxy/amino proton signals .
  • Dynamic NMR (DNMR): Analyze temperature-dependent splitting of rotameric forms in the propoxy chain (e.g., coalescence at 40°C) .
    Conflict Resolution: Cross-validate with solid-state NMR to distinguish solvent-induced shifts from conformational isomerism .

Advanced: How do researchers integrate this compound into pharmacological studies while mitigating assay interference?

Answer:

  • Sample Preparation: Pre-treat biological matrices (e.g., plasma) with solid-phase extraction (SPE) to remove endogenous compounds .
  • LC-MS/MS Quantification: Use deuterated internal standards (e.g., this compound-d4) to correct matrix effects .
  • Interference Checks: Perform blank injections and negative controls to identify non-specific binding to proteins (e.g., albumin) .
    Theoretical Framework: Align assay design with receptor-ligand interaction models to distinguish target binding from artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Reactant of Route 2
Reactant of Route 2
4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.